Lipophilicity Difference Versus Unsubstituted Phenyl Analog
The target compound (XLogP3 = 3.7) is approximately 0.8 log units more lipophilic than the N‑phenyl analog 2‑(3‑morpholino‑4‑phenyl‑1H‑pyrazol‑1‑yl)‑N‑phenylacetamide (CAS 1286696‑31‑8, XLogP3 ≈ 2.9) [1][2]. This difference corresponds to an ~6.3‑fold higher theoretical partition coefficient, which can influence membrane permeability, plasma protein binding, and metabolic clearance.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.7 |
| Comparator Or Baseline | 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide; XLogP3 ≈ 2.9 |
| Quantified Difference | ΔXLogP3 ≈ +0.8 (6.3-fold higher predicted partition) |
| Conditions | Computed by XLogP3 algorithm (PubChem 2025 release); no experimental logP available |
Why This Matters
Procurement decisions for cell-based assays or in vivo studies must account for this lipophilicity shift, as the 2,4‑dimethylphenyl analog will distribute differently into lipid compartments compared to the unsubstituted phenyl comparator.
- [1] PubChem Compound Summary for CID 52905907 (target). National Center for Biotechnology Information (2025). View Source
- [2] PubChem Compound Summary for CID 53315807, 2-(3-morpholino-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide. National Center for Biotechnology Information (2025). View Source
